molecular formula C17H21N3O7 B13729659 (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid

Cat. No.: B13729659
M. Wt: 379.4 g/mol
InChI Key: ANZHEVOGEZABKQ-AWEZNQCLSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of various functional groups such as the tert-butoxycarbonyl, formyl, and nitro groups, along with the piperazine ring, makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the tert-butoxycarbonyl (Boc) protecting group. Subsequent steps involve the introduction of the formyl and nitro groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products

    Oxidation: Conversion to the corresponding carboxylic acid derivative.

    Reduction: Formation of the amine derivative.

    Substitution: Generation of the free amine.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups allows for specific interactions with molecular targets, influencing the compound’s activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)piperazine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4-(4-formylphenyl)piperazine-2-carboxylic acid

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid is unique due to the presence of both formyl and nitro groups on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C17H21N3O7

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-4-(4-formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H21N3O7/c1-17(2,3)27-16(24)19-7-6-18(9-14(19)15(22)23)12-5-4-11(10-21)8-13(12)20(25)26/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

ANZHEVOGEZABKQ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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